4-bromo-N-[4-({4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide
Description
The compound 4-bromo-N-[4-({4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide is a heterocyclic benzamide derivative featuring:
- A 4-bromophenyl group attached to the benzamide core.
- An imidazole ring linked via a methylene bridge to a substituted phenyl group.
- A 1,2,4-oxadiazole moiety with a 4-fluorophenyl substituent at position 2.
This architecture combines electron-withdrawing (bromo, fluoro) and aromatic stacking elements, making it a candidate for medicinal chemistry applications, particularly in enzyme inhibition or receptor modulation.
Properties
IUPAC Name |
4-bromo-N-[4-[[4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17BrFN5O2/c26-19-7-3-18(4-8-19)24(33)29-21-11-1-16(2-12-21)13-32-14-22(28-15-32)25-30-23(31-34-25)17-5-9-20(27)10-6-17/h1-12,14-15H,13H2,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIZDSSLLCQYGEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(N=C2)C3=NC(=NO3)C4=CC=C(C=C4)F)NC(=O)C5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17BrFN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 4-bromo-N-[4-({4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide represents a novel class of heterocyclic compounds that have garnered attention for their potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current knowledge regarding the biological activity of this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure comprising:
- A bromine atom
- An oxadiazole moiety
- An imidazole ring
- A benzamide backbone
This structural diversity is believed to contribute to its varied biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and imidazole rings. For instance, derivatives similar to the target compound demonstrated significant growth inhibition in various cancer cell lines:
- SNB-19 : 86.61% inhibition
- OVCAR-8 : 85.26% inhibition
- NCI-H40 : 75.99% inhibition
Moderate activity was also observed against several other cancer cell lines, indicating a broad spectrum of anticancer properties .
Antimicrobial Effects
The presence of the oxadiazole group has been linked to antimicrobial activity. Compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example:
- MIC values for certain derivatives were reported as low as 50 μg/ml against S. typhi, showcasing their potential as antibacterial agents .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications in the chemical structure significantly influence biological activity. Key findings include:
- The introduction of electron-donating groups enhances cytotoxicity.
- The positioning of substituents on the aromatic rings affects binding affinity to biological targets.
For instance, compounds with a fluorine substitution on the phenyl ring exhibited improved activity compared to their non-fluorinated counterparts .
Case Study 1: Antitumor Efficacy
In a study focusing on compounds similar to 4-bromo-N-[4-({4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide, researchers evaluated its efficacy in a xenograft model. The compound demonstrated a significant reduction in tumor size compared to controls, supporting its potential as an anticancer agent.
Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial properties of related oxadiazole derivatives against Staphylococcus aureus. Results indicated that certain derivatives exhibited comparable activity to standard antibiotics such as norfloxacin, highlighting their therapeutic potential .
Data Summary
| Activity Type | Cell Line / Organism | % Inhibition / MIC (μg/ml) |
|---|---|---|
| Anticancer | SNB-19 | 86.61% |
| Anticancer | OVCAR-8 | 85.26% |
| Anticancer | NCI-H40 | 75.99% |
| Antimicrobial | S. typhi | 50 |
| Antimicrobial | Staphylococcus aureus | Comparable to norfloxacin |
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of compounds similar to 4-bromo-N-[4-({4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide exhibit significant antimicrobial properties. For instance, studies on related compounds have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of halogen substituents (like bromine and fluorine) enhances the antimicrobial potency by increasing lipophilicity and facilitating membrane penetration .
Anticancer Potential
Compounds featuring the oxadiazole and imidazole frameworks have been extensively studied for their anticancer properties. For example, derivatives have been tested against various cancer cell lines, revealing promising results in inhibiting cell proliferation. The mechanism often involves the disruption of cellular signaling pathways critical for cancer cell survival . Specific studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells while exhibiting lower toxicity towards normal cells .
Study 1: Antimicrobial Evaluation
A study focused on the synthesis and evaluation of novel benzamide derivatives reported that certain compounds demonstrated significant antibacterial activity with Minimum Inhibitory Concentrations (MICs) as low as 1.27 µM against resistant strains . This suggests that modifications to the benzamide structure can lead to enhanced antimicrobial efficacy.
Study 2: Anticancer Screening
In another investigation, compounds structurally related to 4-bromo-N-[4-({4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide were tested against human colorectal carcinoma cell lines. The results indicated that some derivatives had IC50 values lower than standard chemotherapeutics like 5-Fluorouracil (5-FU), highlighting their potential as effective anticancer agents .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Features
Key Observations:
- Synthetic Routes : The target compound likely employs coupling reactions (e.g., imidazole functionalization via palladium-catalyzed cross-coupling), whereas analogues like 9b and 9 rely on CuAAC or cyclization strategies .
- Halogenation : Bromo and fluoro substituents are common across analogues (e.g., 9b , 9 , and the target), enhancing lipophilicity and metabolic stability.
Physicochemical and Spectral Properties
Table 2: Comparative Spectral Data
Key Observations:
- IR Spectroscopy : The target’s oxadiazole C=O and C-F stretches differ from the C=S and NH bands in 9b and 9 .
- Thermal Stability : Melting points for analogues (e.g., 9b at 215–218°C) suggest moderate stability, likely influenced by halogen content and hydrogen bonding.
Key Observations:
- Oxadiazole vs.
- Halogen Effects : Bromo and fluoro substituents in the target and 9 enhance membrane permeability and resistance to oxidative metabolism.
Q & A
Q. What synthetic strategies are commonly employed for constructing the multi-heterocyclic core of this compound?
The synthesis involves sequential coupling reactions and cyclization steps. Key steps include:
- Oxadiazole formation : Cyclocondensation of amidoximes with carboxylic acid derivatives under microwave or thermal conditions .
- Imidazole functionalization : Copper-catalyzed cross-coupling (e.g., Ullmann or Buchwald-Hartwig) to introduce the 4-fluorophenyl group.
- Benzamide linkage : Amide coupling using EDCI/HOBt or DCC as activators in anhydrous DMF .
Q. Example Reaction Conditions :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Oxadiazole | NH₂OH·HCl, DIPEA, 120°C, 6h | 65–75 | >95% |
| Imidazole coupling | CuI, L-proline, K₂CO₃, DMSO, 80°C | 50–60 | >90% |
Q. How can researchers validate the structural integrity of this compound post-synthesis?
A multi-technique approach is critical:
- NMR : Confirm regiochemistry of the oxadiazole (C-5 substitution) via ¹³C NMR (δ ~167–170 ppm for oxadiazole carbons) .
- IR : Detect amide C=O stretching (~1650 cm⁻¹) and oxadiazole C=N (~1600 cm⁻¹).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and isotopic pattern for bromine .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Enzyme inhibition : Fluorescence-based assays targeting enzymes like 5-lipoxygenase-activating protein (FLAP), given structural similarities to oxadiazole-containing FLAP inhibitors .
- Cellular assays : Measure anti-inflammatory activity via inhibition of LTB₄ production in human whole blood (IC₅₀ < 100 nM target) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
Q. Example SAR Data :
| Substituent (R) | FLAP IC₅₀ (nM) | Solubility (µg/mL) |
|---|---|---|
| 4-Fluorophenyl | 8.2 | 12.5 |
| 4-CF₃ | 3.1 | 5.8 |
| 4-OCH₃ | 25.4 | 32.1 |
Q. What crystallographic techniques resolve structural ambiguities in polymorphic forms?
Q. How can computational modeling address discrepancies in experimental vs. predicted solubility?
Q. What strategies mitigate low yields in the final amide coupling step?
- Design of Experiments (DoE) : Optimize stoichiometry (e.g., 1.2 eq. benzoyl chloride), solvent (DMF vs. THF), and temperature (0°C vs. RT) via a factorial design .
- Catalyst screening : Test alternative coupling agents like HATU or PyBOP for sterically hindered amines.
Methodological Considerations
Q. How should researchers analyze conflicting bioactivity data across assay platforms?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
